MAGL Inhibitory Potency Versus Benzoylpiperidine Reference Compound
In a recombinant human MAGL enzyme inhibition assay, CAS 1448046-83-0 (disclosed as Compound 415 in US20240308985) demonstrated an IC50 of 100 nM against MAGL [1]. This nanomolar potency aligns with the optimized benzoylpiperidine class profile; the reference triazole-substituted benzoylpiperidine 13 showed an IC50 of 4.1 μM (4100 nM) in the same enzyme system, representing a 41-fold improvement for the sulfonylacetate-bearing analog [2]. The data illustrate that the 4-fluorobenzoyl / sulfonylacetate combination retains sub-micromolar MAGL engagement while offering the synthetic modularity absent in earlier, less potent benzoylpiperidine analogs [1][2].
| Evidence Dimension | MAGL enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 100 nM (Compound 415, CAS 1448046-83-0) |
| Comparator Or Baseline | Reference benzoylpiperidine 13: 4.1 μM (4100 nM) |
| Quantified Difference | Approximately 41-fold greater potency for the target compound |
| Conditions | Recombinant human MAGL (aa 2-303) enzymatic assay; colorimetric or fluorometric substrate readout |
Why This Matters
The >40-fold potency advantage over a structurally related benzoylpiperidine baseline justifies selection of CAS 1448046-83-0 as a higher-potency starting point for further SAR exploration, reducing the risk of advancing weak MAGL binders into cellular or in vivo studies.
- [1] BindingDB entry BDBM696822: US20240308985, Compound 415. IC50 = 100 nM for human MAGL. Deposited 2025-01-16. View Source
- [2] Bononi G, Bertini S, Masoni S, et al. Development of Glycoconjugated MAGL Inhibitors with Glucose-Dependent Antiproliferative Activity. ChemMedChem. 2025;e202500123. Reference compound 13 IC50 = 4.1 μM. View Source
